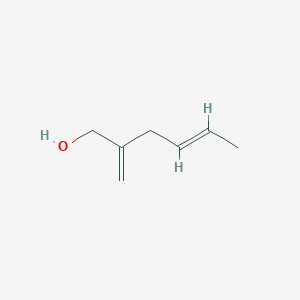
2,3-Dimethylpyridine;sulfuric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethylpyridine, also known as 2,3-lutidine, is an organic compound with the formula C₇H₉N. It is a derivative of pyridine with two methyl groups attached to the second and third positions of the pyridine ring. Sulfuric acid, with the chemical formula H₂SO₄, is a highly corrosive strong mineral acid. The combination of 2,3-dimethylpyridine and sulfuric acid can lead to various chemical reactions and applications in different fields.
準備方法
Synthetic Routes and Reaction Conditions
2,3-Dimethylpyridine can be synthesized through several methods, including the reaction of acetone with ammonia and formaldehyde, followed by cyclization and dehydrogenation. Another method involves the alkylation of pyridine with methyl iodide in the presence of a base.
Sulfuric acid is typically produced industrially by the contact process, which involves the catalytic oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃), followed by the absorption of SO₃ in water to form sulfuric acid .
化学反応の分析
Types of Reactions
2,3-Dimethylpyridine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert it to dihydropyridine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products
Oxidation: Pyridine N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
科学的研究の応用
2,3-Dimethylpyridine and its derivatives have various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
作用機序
The mechanism of action of 2,3-dimethylpyridine involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
2,4-Dimethylpyridine: Another derivative of pyridine with methyl groups at the second and fourth positions.
3,5-Dimethylpyridine: A derivative with methyl groups at the third and fifth positions.
2,6-Dimethylpyridine: Known for its steric hindrance due to the methyl groups at the second and sixth positions.
Uniqueness
2,3-Dimethylpyridine is unique due to its specific substitution pattern, which affects its chemical reactivity and physical properties. The position of the methyl groups influences its steric and electronic effects, making it distinct from other dimethylpyridine derivatives .
特性
CAS番号 |
66255-35-4 |
|---|---|
分子式 |
C7H11NO4S |
分子量 |
205.23 g/mol |
IUPAC名 |
2,3-dimethylpyridine;sulfuric acid |
InChI |
InChI=1S/C7H9N.H2O4S/c1-6-4-3-5-8-7(6)2;1-5(2,3)4/h3-5H,1-2H3;(H2,1,2,3,4) |
InChIキー |
DSXBQTZVVPUJEQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CC=C1)C.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate](/img/structure/B14459573.png)
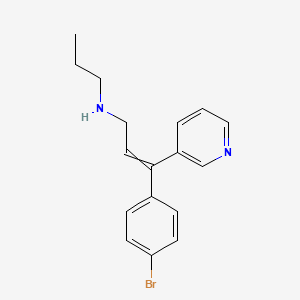
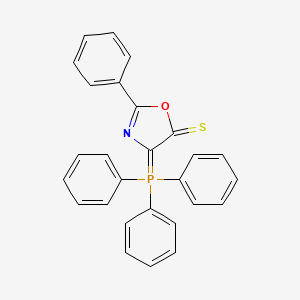
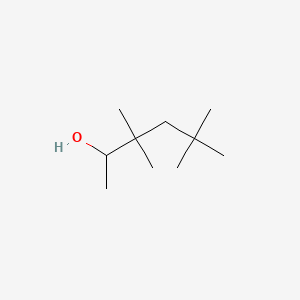
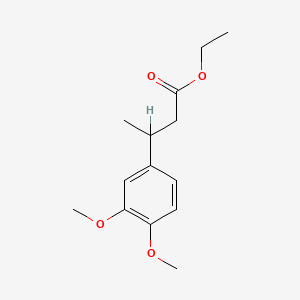
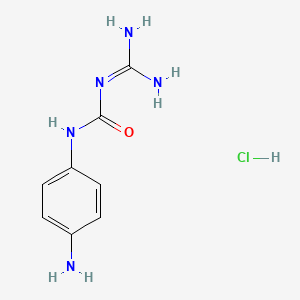
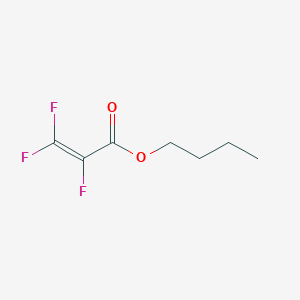

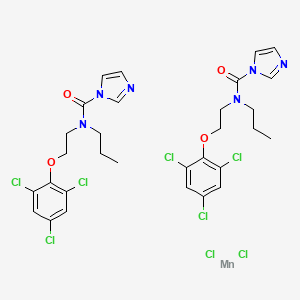
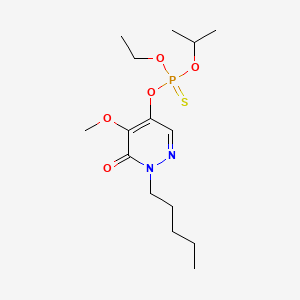
![5-Nitro-2-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione](/img/structure/B14459644.png)


